

A Head-to-Head Comparison of 53BP1 Inhibitors: UNC-2170 vs. i53

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Compound of Interest

Compound Name: UNC-2170

Cat. No.: B15588066

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent 53BP1 inhibitors: the small molecule **UNC-2170** and the genetically encoded inhibitor i53. This document synthesizes available experimental data to illuminate their respective mechanisms, potencies, and functional cellular effects.

The tumor suppressor p53 binding protein 1 (53BP1) is a critical regulator of DNA double-strand break (DSB) repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).^{[1][2][3][4]} This role has made 53BP1 a key target for therapeutic intervention, particularly in contexts such as enhancing the efficiency of CRISPR-Cas9-mediated genome editing and potentially sensitizing cancer cells to certain therapies. Here, we compare **UNC-2170**, a small molecule inhibitor, with i53, a genetically encoded ubiquitin variant that acts as a 53BP1 inhibitor.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative metrics for **UNC-2170** and i53 based on published experimental data. It is important to note that these values were determined in different experimental systems and should be interpreted with this in mind.

Parameter	UNC-2170	i53 (UbvG08)
Inhibitor Type	Small Molecule	Genetically Encoded Ubiquitin Variant
Binding Target	Tandem Tudor Domain of 53BP1	Tudor Domain of 53BP1
Binding Affinity (Kd)	22 μ M	242 \pm 52 nM
IC50	29 μ M (in an AlphaScreen assay)	Not Reported
Reported Cellular Effect	Suppression of Class Switch Recombination	Increased Homology-Directed Repair (up to 5.6-fold), Increased Gene Conversion (2.4-fold)

Mechanism of Action

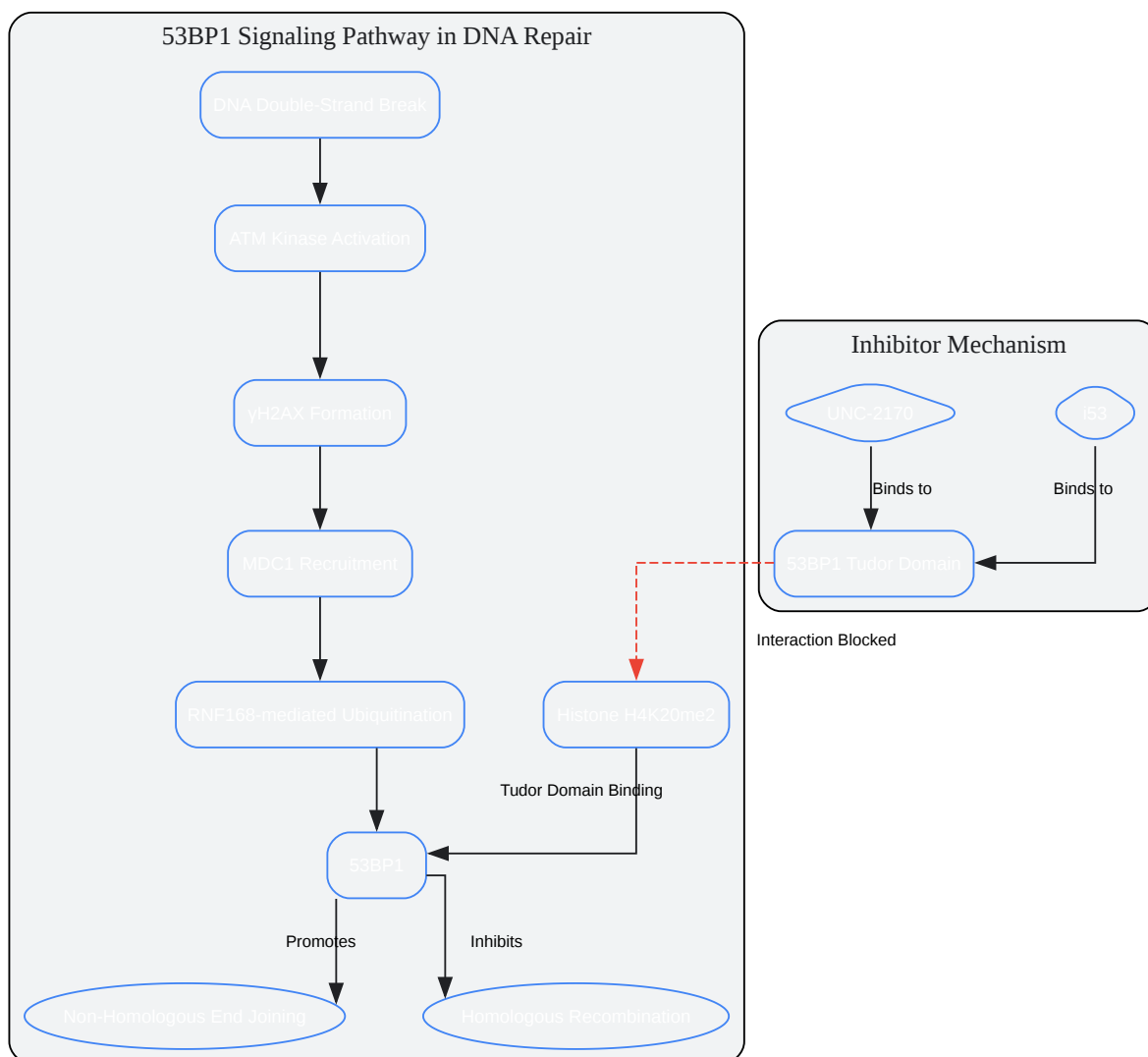
Both **UNC-2170** and i53 target the Tudor domain of 53BP1, a region responsible for recognizing histone H4 dimethylated on lysine 20 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA damage.[\[5\]](#)[\[6\]](#)

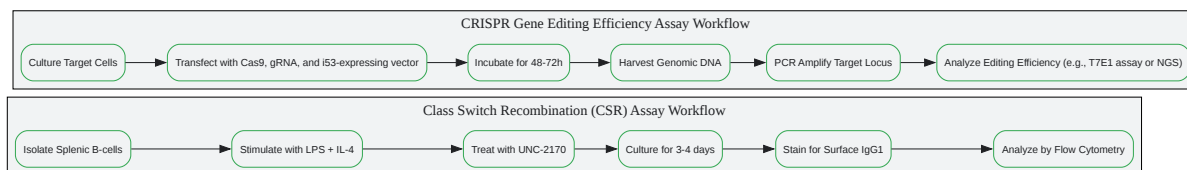
UNC-2170 is a fragment-like small molecule that binds to the methyl-lysine binding pocket of the 53BP1 tandem tudor domain.[\[5\]](#)[\[6\]](#) By occupying this site, **UNC-2170** competitively inhibits the interaction between 53BP1 and its histone ligand, thereby preventing its localization to DSBs.

i53 is a genetically encoded ubiquitin variant identified through phage display.[\[3\]](#)[\[7\]](#) It binds with high affinity and selectivity to the Tudor domain of 53BP1, effectively occluding the ligand-binding site and blocking 53BP1 accumulation at DNA damage sites.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of 53BP1 inhibition and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.





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